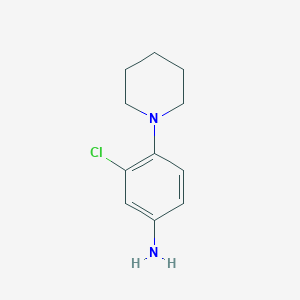

3-Chloro-4-(piperidin-1-yl)aniline

Description

Significance in Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) ring is a prevalent structural motif in a wide array of natural alkaloids and is widely utilized in drug development due to its favorable structural characteristics. nih.gov Compounds containing the piperidine pharmacophore have demonstrated therapeutic potential against a variety of diseases, including cancer. nih.gov The core structure of 3-Chloro-4-(piperidin-1-yl)aniline serves as a crucial scaffold in the design and synthesis of kinase inhibitors, a significant class of drugs primarily used in oncology. ed.ac.uk Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of diseases like cancer. ed.ac.uk

Research has shown that derivatives of this compound are being investigated for their potential as anticancer agents. nih.gov For instance, it is a key component in the synthesis of certain inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Mutations in EGFR are known to drive the growth of several cancers, particularly non-small cell lung cancer. nih.gov The development of irreversible EGFR inhibitors, which form a covalent bond with the receptor, is a key strategy to overcome drug resistance, and this compound provides a foundational structure for creating such molecules. nih.gov

Furthermore, the broader class of anilines to which this compound belongs has been explored for various pharmacological activities. For example, related structures have been investigated as serotonin (B10506) receptor antagonists. ontosight.ai The strategic placement of the chlorine atom and the piperidine group on the aniline (B41778) ring allows for fine-tuning of the molecule's electronic and steric properties, which is essential for achieving specific and potent interactions with biological targets.

Role as a Versatile Synthetic Intermediate

Beyond its direct applications in medicinal chemistry, this compound is a highly valued intermediate in organic synthesis. Its chemical structure offers multiple reactive sites that can be selectively functionalized to build more complex molecules. The amino group of the aniline moiety can readily undergo a variety of chemical transformations.

One of the most common applications is in the synthesis of quinazoline (B50416) derivatives. ijcce.ac.ir The aniline nitrogen can act as a nucleophile, reacting with appropriate building blocks to construct the quinazoline ring system, which is another important pharmacophore in drug discovery. ijcce.ac.ir

The synthesis of this compound itself typically involves a nucleophilic aromatic substitution reaction. A common route is the reaction of a difluoro or chloro-nitrobenzene derivative with piperidine, followed by the reduction of the nitro group to an amine. researchgate.net For example, 1-fluoro-2-nitrobenzene (B31998) can be reacted with piperidine, and the resulting nitro compound is then reduced to the desired aniline. nih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the creation of a diverse range of heterocyclic compounds. These heterocyclic structures are often the core of biologically active molecules. The ability to introduce the chloro- and piperidinyl-substituted phenyl ring into various molecular scaffolds makes this compound a valuable tool for chemists seeking to generate libraries of novel compounds for biological screening. chemshuttle.com

Below is an interactive data table summarizing some of the key reactions and applications of this versatile compound:

| Reaction Type | Reactant(s) | Product Class | Significance |

| Quinazoline Synthesis | Dicarbonyl compounds or their equivalents | 4-Anilinoquinazolines | Core structure for anticancer agents, including EGFR inhibitors. ijcce.ac.ir |

| Nucleophilic Aromatic Substitution (Synthesis of) | 1-Fluoro-2-nitrobenzene, Piperidine | 1-(2-Nitrophenyl)piperidine | Key precursor for the title compound. nih.gov |

| Reduction (Synthesis of) | 1-(2-Nitrophenyl)piperidine, Reducing agent (e.g., H2/Pd-C) | This compound | Final step in a common synthetic route. researchgate.net |

| Acylation | Acylating agents (e.g., acryloyl chloride) | Amide derivatives | Modification for covalent inhibitors and other functional molecules. ed.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGYLYWAEONQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353005 | |

| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-26-4 | |

| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4 Piperidin 1 Yl Aniline and Its Analogues

Established Synthetic Routes

Established synthetic pathways to 3-chloro-4-(piperidin-1-yl)aniline and its analogues typically follow a sequential introduction of the required functional groups onto a benzene (B151609) precursor. These routes are characterized by their reliability and are founded on well-understood reaction mechanisms, including nucleophilic aromatic substitution and nitro group reduction.

Aniline (B41778) Derivative Formation and Piperidine (B6355638) Annulation

The formation of substituted aniline derivatives is a cornerstone of organic synthesis. In the context of this compound, the aniline moiety is often formed in the final step of the synthesis. The core strategy involves constructing the chloro- and piperidine-substituted aromatic ring first, followed by the conversion of a precursor group, typically a nitro group, into the aniline amine.

The piperidine ring is generally introduced via a nucleophilic substitution reaction where piperidine acts as the nucleophile. This approach is highly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, which facilitate the displacement of a leaving group.

Chlorination and Nucleophilic Substitution Strategies

A prevalent and efficient strategy for the synthesis of this compound begins with a doubly substituted benzene ring, such as 3,4-dichloronitrobenzene. This method leverages the principles of nucleophilic aromatic substitution (SNAr).

The key steps in this strategy are:

Activation: The nitro group (-NO2) on the ring acts as a powerful electron-withdrawing group. This group activates the aromatic ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho and para positions.

Selective Substitution: In 3,4-dichloronitrobenzene, the chlorine atom at the 4-position (para to the nitro group) is significantly more activated than the chlorine at the 3-position (meta to the nitro group). Consequently, a nucleophile like piperidine will selectively displace the para-chloro group. The intermediate carbanion, known as a Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group. libretexts.orgquizlet.com

Formation of the Intermediate: The reaction between 3,4-dichloronitrobenzene and piperidine yields the intermediate compound, 1-chloro-2-(piperidin-1-yl)-4-nitrobenzene. This reaction is typically carried out in a suitable solvent and may be heated to ensure completion.

A similar strategy can be employed starting from 1,2-dichloro-4-nitrobenzene, where piperidine displaces the chlorine at the 2-position (ortho to the nitro group) to form the same intermediate. The general conditions for such nucleophilic aromatic substitutions are summarized in the table below.

| Starting Material | Nucleophile | Key Condition | Product |

| 3,4-Dichloronitrobenzene | Piperidine | Heating | 1-Chloro-2-(piperidin-1-yl)-4-nitrobenzene |

| 1,2-Dichloro-4-nitrobenzene | Piperidine | Heating | 1-Chloro-2-(piperidin-1-yl)-4-nitrobenzene |

This table illustrates common starting materials and the intermediate product formed via nucleophilic aromatic substitution.

Nitro Group Reduction Approaches to Aniline Moiety

The final and crucial step in this common synthetic route is the reduction of the nitro group of 1-chloro-2-(piperidin-1-yl)-4-nitrobenzene to the corresponding primary amine, yielding the target molecule, this compound. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on factors like yield, selectivity, and scalability.

Common methods for the reduction of aromatic nitro groups include:

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. For instance, the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to the corresponding aniline has been achieved with high yield using iron powder and acetic acid in an ethanol/water mixture. nih.gov

Catalytic Hydrogenation: This is a widely used industrial method that involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. atamanchemicals.com Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C). google.comresearchgate.net A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation (loss of the chlorine atom). google.com To mitigate this, specific catalysts or reaction conditions are often employed.

The following table summarizes various reduction methods applicable to this synthesis.

| Starting Material | Reagents/Catalyst | Product | Reported Yield | Reference |

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Fe, Acetic Acid, EtOH/H₂O | 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 94% | nih.gov |

| 3,4-dichloro-1-nitrobenzene | H₂, Platinum catalyst | 3,4-dichloroaniline | High | google.comgoogle.com |

| o-chloronitrobenzene | H₂, Pt/Fe₃O₄ catalyst | o-chloroaniline | >99% Selectivity | rsc.org |

This table presents examples of nitro group reduction methods used for analogous compounds, demonstrating the feasibility of these approaches.

Advanced Synthetic Techniques

More recent synthetic methodologies aim to improve efficiency, reduce step counts, and increase molecular diversity. These include multicomponent reactions and the optimization of reduction techniques to enhance selectivity and yield.

Multicomponent Reaction Applications

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. acs.orgacs.org

While a specific MCR for the direct, one-pot synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate its analogues. For example, novel methods for the synthesis of meta-substituted anilines have been developed using a three-component reaction of methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org These strategies offer a diversity-oriented approach to access aniline derivatives with unique substitution patterns that may not be readily available through traditional methods. rsc.orgbeilstein-journals.org

Catalytic Hydrogenation and Borane Reduction Optimization

Optimization of reduction processes is critical for achieving high yields and purity, particularly when dealing with polyfunctional molecules like the precursors to this compound.

Catalytic Hydrogenation: In the catalytic hydrogenation of chloronitroaromatics, preventing hydrodechlorination is a primary objective. Research has focused on developing robust and selective catalysts. For instance, a Pt/Fe₃O₄ catalyst has been shown to achieve high selectivity (≥99.4%) for the hydrogenation of chloronitrobenzenes to chloroanilines in the absence of a solvent. rsc.org The choice of catalyst, support, and the addition of inhibitors can significantly influence the reaction's outcome. Patents describe the use of platinum catalysts in the presence of specific amino compounds as dehalogenation inhibitors during the hydrogenation of 3,4-dichloro-1-nitrobenzene. google.com

Borane Reduction: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or sodium borohydride (NaBH₄) in the presence of a catalyst, are powerful reducing agents. While typically used for reducing carboxylic acids, aldehydes, and ketones, they can also be employed for nitro group reduction under specific conditions. Advanced techniques may involve optimizing these reductions for chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. However, the application of borane-based reductions for this specific transformation is less commonly cited in the literature compared to catalytic hydrogenation or metal-acid systems.

Industrial Scale Synthesis Considerations for this compound and its Analogues

The transition from laboratory-scale synthesis to industrial production of this compound and related compounds necessitates a focus on methodologies that are not only efficient and high-yielding but also economically viable and scalable. Key considerations involve optimizing reaction conditions to maximize purity and yield while simultaneously exploring cost-effective strategies to ensure commercial feasibility.

Process Optimization for Yield and Purity

A primary strategy for producing aromatic amines on an industrial scale is the catalytic hydrogenation of the corresponding nitro compounds. This method is widely favored due to its high efficiency, clean conversion, and the high purity of the resulting products.

For the synthesis of chloro-fluoro anilines, a related class of compounds, catalytic hydrogenation of the nitro precursor is a well-established industrial method. One such process utilizes a 1% Platinum on Carbon (Pt/C) catalyst. This method is notable for its high reaction conversion rate, yield, and selectivity, while avoiding the use of organic solvents, which simplifies the process and is suitable for large-scale production google.com. The purity of the 3-chloro-4-fluoroaniline produced through this optimized process can exceed 99.5%, with yields reaching over 94% google.com. The reaction is typically conducted in a hydrogen atmosphere at elevated temperature and pressure to ensure complete conversion google.com.

Similarly, the synthesis of the analogue 3-chloro-4-(4-methylpiperazin-1-yl)aniline involves the reduction of its nitro precursor, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine. In one documented procedure, this conversion is achieved using platinum(IV) oxide as the catalyst in a methanol solvent under a hydrogen atmosphere. This process demonstrates exceptional efficiency, resulting in a quantitative (100%) yield of the desired aniline product chemicalbook.com.

The optimization of reaction parameters is crucial for achieving these high yields and purities. Factors such as catalyst selection, solvent, temperature, pressure, and reaction time are all critical variables that must be fine-tuned for industrial-scale operations biosynce.com. The goal is to maximize the formation of the desired product while minimizing side reactions and the formation of impurities, which can be costly and difficult to remove in downstream processing biosynce.comresearchgate.net.

Table 1: Catalytic Hydrogenation for High-Purity Aniline Synthesis

| Precursor Compound | Catalyst | Conditions | Yield | Purity |

|---|---|---|---|---|

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C | 50-100°C, 0.1-5 MPa H₂ | >94% | >99.5% |

| 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | Platinum(IV) oxide | H₂ atmosphere, Methanol | 100% | Not specified |

Cost-Effective Methodologies

While catalytic hydrogenation using precious metals like platinum offers high yields, the cost of these catalysts can be a significant factor in industrial-scale production. Therefore, developing cost-effective synthetic routes is a major focus of process chemistry.

One prominent strategy is to replace expensive precious metal catalysts with more economical reducing agents. For instance, the reduction of nitroarenes can be effectively carried out using inexpensive reagents like iron powder in the presence of an acid, such as acetic acid nih.gov. This classical Béchamp reduction and its modern variations are often used in industrial settings. In the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene, a related aniline derivative, a mixture of iron powder and acetic acid in an ethanol/water solvent system was used to reduce the nitro precursor, achieving a high yield of 94% nih.gov. This method represents a cost-effective alternative to catalytic hydrogenation nih.gov.

Another approach to reducing costs involves designing synthetic pathways that avoid precious metals entirely. A patented method for preparing 4-(piperidine-3-yl)aniline, an analogue of the target compound, was specifically developed to lower production costs for large-scale industrial manufacturing google.compatsnap.com. This process utilizes a reduction reaction with sodium borohydride in the presence of zinc chloride, successfully avoiding the use of precious metals google.compatsnap.com. This methodology is highlighted as being mild, providing a good yield, and being particularly suitable for industrial application due to its economic advantages google.com.

Table 2: Comparison of Cost-Effective Reduction Methods for Aniline Synthesis

| Method | Reducing Agent/Catalyst | Key Advantages | Application Example |

|---|---|---|---|

| Iron-Mediated Reduction | Iron powder / Acetic acid | Low reagent cost, high yield | Synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene nih.gov |

| Precious Metal Avoidance | Sodium borohydride / Zinc chloride | Avoids expensive catalysts, mild conditions | Synthesis of 4-(piperidine-3-yl)aniline google.compatsnap.com |

Chemical Transformations and Derivatization of 3 Chloro 4 Piperidin 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by an amino group attached to a benzene (B151609) ring, is highly reactive. Its reactivity is modulated by the presence of a deactivating chloro substituent and an activating piperidino group.

The N,N-dialkylaniline moiety is susceptible to oxidation. The reaction of N,N-dialkylanilines can lead to the formation of N,N-dialkylaniline N-oxides. acs.org These intermediates are valuable as they can undergo further transformations. For instance, upon treatment with reagents like triflic anhydride (B1165640) or tosyl chloride, aniline N-oxides can rearrange to introduce oxygen-containing functional groups, such as hydroxyl or sulfonate esters, onto the aromatic ring, typically at the ortho position. acs.org This process involves an initial O-acylation followed by a group transfer from the nitrogen to a carbon on the aromatic ring. acs.org

Similarly, the tertiary amine of the piperidine (B6355638) ring can be oxidized. The biological N-oxidation of piperidine itself has been shown to yield products like N-hydroxy piperidine and the corresponding cyclic nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov It is plausible that similar oxidation products could be formed at the piperidine nitrogen of 3-chloro-4-(piperidin-1-yl)aniline under appropriate conditions.

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and piperidino groups. byjus.com These groups are ortho- and para-directing. The chlorine atom, while deactivating, is also an ortho-, para-director.

Direct electrophilic substitution, such as halogenation or nitration, on highly activated anilines can be challenging to control, often resulting in multiple substitutions or oxidative decomposition. byjus.comlibretexts.org For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve more selective substitution, the reactivity of the amino group is often attenuated by converting it to an amide, for example, through acetylation. libretexts.orgchemistrysteps.com This amide is still an activating, ortho-, para-directing group, but its reduced reactivity and increased steric bulk favor monosubstitution, typically at the para-position. chemistrysteps.com

In this compound, the positions are numbered relative to the amino group (C1). The piperidino group is at C4, and the chloro group is at C3. The most activated positions for electrophilic attack are C2, C5, and C6. Position 3 is blocked. Given the directing effects of the substituents, electrophilic substitution would likely occur at position 5, which is ortho to the powerful amino activator and meta to the deactivating chloro group.

Piperidine Ring Modifications

The piperidine ring offers further opportunities for structural modification, including hydrogenation, cyclization, and the introduction of new functional groups.

While hydrogenation is a standard method for producing piperidines from pyridine (B92270) precursors, the hydrogenation of a pre-existing N-aryl piperidine ring is less common but can be achieved under specific catalytic conditions to saturate the attached aromatic ring.

More complex transformations involve the piperidine ring in intramolecular cyclization reactions to build fused or spirocyclic systems. For instance, a strategy involving an intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines has been developed to create spiro[indoline-2,3′-piperidine] derivatives. rsc.org This type of reaction demonstrates how the piperidine scaffold can be elaborated into more complex, three-dimensional structures. Another approach involves the intramolecular cyclization of N-aryl amides to synthesize 3-amino oxindoles. rsc.org

The carbon framework of the piperidine ring can be functionalized to introduce additional chemical moieties. A significant advancement in this area is the palladium-catalyzed C-H activation and arylation of N-aryl piperidines. This methodology allows for the direct and selective introduction of aryl groups at the C-3 position of the piperidine ring. nih.gov Such reactions are powerful tools for creating analogues with diverse pharmacophores.

Furthermore, C-H functionalization can be directed to the benzylic position of N-benzylpiperidines, enabling ortho-arylation of the benzyl (B1604629) group. rsc.orgsemanticscholar.org While the nitrogen in this compound is substituted with a chlorophenyl group, these C-H activation strategies highlight the potential for modifying the piperidine ring itself to append new functional groups and build molecular complexity.

Synthesis of Structurally Related Analogues and Derivatives

A primary strategy for creating derivatives of this compound involves modifying the core structure by changing substituents or replacing the piperidine ring with other heterocyclic systems. The synthesis of these analogues often follows a convergent strategy.

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable nitroaromatic precursor and a cyclic amine. For example, the synthesis of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) begins with the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine. The resulting nitro-intermediate is then reduced, typically via catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, to yield the final aniline product. researchgate.net This general approach can be adapted to synthesize a wide array of analogues by varying the starting aniline/nitrobenzene and the cyclic amine.

The versatility of this scaffold is evident in the synthesis of fentanyl and its analogues, where the core 4-anilinopiperidine (4-ANPP) structure is modified. ussc.govplos.org Although the target molecule of this article is not a fentanyl analogue itself, the synthetic strategies used for fentanyl, such as N-alkylation and acylation of the piperidine and aniline nitrogens, demonstrate the chemical handles available for derivatization. plos.orggoogle.com

Below is a table of structurally related analogues and their key features.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Reference |

|---|---|---|---|---|

| This compound | 55403-26-4 | C11H15ClN2 | Parent Compound | scbt.com |

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | 16154-72-6 | C11H16ClN3 | Piperidine replaced by 4-methylpiperazine | ontosight.ai |

| 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline | N/A | C12H18ClN3 | Piperidine replaced by 4-ethylpiperazine | researchgate.net |

| 4-(Piperazin-1-yl)aniline | 67455-41-8 | C10H15N3 | Piperidine replaced by piperazine; no chloro group | molport.com |

| 1-(3-Chlorophenyl)piperazine hydrochloride | N/A | C10H14Cl2N2 | Isomer with piperazine; chloro on phenyl at position 3 | google.com |

| 4-Anilino-N-phenethylpiperidine (4-ANPP) | 21409-26-7 | C19H24N2 | Fentanyl precursor; aniline attached at C4 of piperidine | ussc.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of molecules derived from the 3-Chloro-4-(piperidin-1-yl)aniline core is highly sensitive to substitutions on both the aromatic and piperidine (B6355638) rings. These modifications can profoundly affect the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Aromatic Ring Substituent Effects (e.g., chloro, fluoro, methyl)

The nature and position of substituents on the aniline (B41778) ring are critical determinants of biological activity. In the context of larger structures like 4-anilinoquinazolines, which are often developed as kinase inhibitors, the aniline portion binds in the ATP-binding pocket of the target kinase. The substituents dictate the potency and selectivity of these inhibitors.

The 3-chloro group on the aniline ring plays a significant role. Halogen atoms like chlorine or bromine in this position have been shown to enhance cytotoxic effects in certain series of 4-anilinoquinazoline derivatives nih.gov. The electronic properties of these substituents are key; electron-withdrawing groups can modulate the pKa of the aniline nitrogen and influence hydrogen-bonding interactions with the kinase hinge region.

Studies on various kinase inhibitors have demonstrated that small, lipophilic groups at the 3-position of the aniline ring are often favored. For instance, replacing the chloro group with other halogens or a methyl group can fine-tune the inhibitory profile. While a chloro or bromo group can lead to potent activity, a fluoro substituent might alter metabolic stability or cell permeability nih.gov. The choice of substituent is a balance between optimizing target binding and achieving favorable drug-like properties.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity of Representative Anilino-Heterocycles

Piperidine Ring Structural Variations

The 4-(piperidin-1-yl) moiety generally projects into a solvent-exposed region or a less constrained part of the binding site in its target proteins. Its primary role is often to enhance solubility and modulate physicochemical properties. However, structural variations of the piperidine ring can still significantly impact biological activity.

Introducing substituents on the piperidine ring can affect the molecule's conformation and metabolic stability. For example, alkyl substitutions can impede oxidative metabolism, potentially increasing the compound's half-life. In a study on tryptase inhibitors, replacing a piperidine with a more rigid tropane ring, a bicyclic analog, led to a significant improvement in stability in both rat and human microsomes researchgate.net.

Furthermore, unsaturation within the piperidine ring (forming a tetrahydropyridine) has been shown to increase potency by tenfold in a series of anti-trypanosomal agents, suggesting that the conformational rigidity imparted by the double bond is favorable for target engagement dndi.org. Conversely, replacing the piperidine with an acyclic analog resulted in a complete loss of activity, highlighting the importance of the cyclic structure for maintaining the correct orientation of the pharmacophore dndi.org.

Table 2: Impact of Piperidine Ring Variations on Biological Activity

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic profiles.

Piperidine to Piperazine and Other Heterocycle Transformations

The piperidine ring is frequently replaced with other nitrogen-containing heterocycles, most commonly piperazine. This substitution introduces a second nitrogen atom, which can significantly alter the molecule's basicity, polarity, solubility, and potential for hydrogen bonding. Piperazine and its derivatives are found in over 100 FDA-approved drugs and are used to modulate pharmacokinetic properties enamine.netacs.orgnih.govenamine.net.

The additional nitrogen atom in piperazine provides another site for substitution, allowing for the attachment of further functional groups to probe interactions with the target or to tune the molecule's properties. However, this change is not always beneficial. In some cases, the introduction of the second nitrogen can lead to undesired off-target activities or unfavorable metabolic pathways. The decision to replace piperidine with piperazine or other heterocycles like pyrrolidine or azetidine is highly context-dependent, relying on the specific requirements of the drug target and the desired property improvements nih.govacs.org.

Table 3: Pharmacological Implications of Piperidine Bioisosteric Replacements

Fundamental Structural Requirements for Receptor Binding

The this compound moiety is frequently utilized as the "4-anilino" portion of ATP-competitive kinase inhibitors, such as anilinoquinazolines and anilinopyrimidines. The binding of these inhibitors to the ATP-binding site of kinases has well-defined structural requirements.

Hydrogen Bonding: The aniline nitrogen (N-H) is crucial as it typically acts as a hydrogen bond donor, forming a key interaction with a backbone carbonyl group in the hinge region of the kinase. This interaction is a primary anchor for the inhibitor in the active site nih.gov.

Hydrophobic Interactions: The substituted phenyl ring (the "anilino" part) projects into a hydrophobic pocket within the ATP-binding site. The substituents on this ring, such as the 3-chloro group, are critical for maximizing van der Waals and hydrophobic interactions within this pocket, thereby enhancing binding affinity and selectivity nih.gov.

Solvent-Exposed Moiety: The 4-piperidinyl group is often directed towards the solvent-exposed region of the ATP-binding cleft. This position allows for the introduction of polar or charged groups to improve solubility and other physicochemical properties without disrupting the core binding interactions. The flexibility of the piperidine ring allows it to adopt a favorable conformation in this less-constrained space.

Message-Address Concept in Ligand Design

The "message-address" concept is a principle in drug design that dissects a ligand's structure into two key components: the "message" and the "address." The "message" is the core pharmacophore, the essential molecular features that interact with the biological target to produce a pharmacological effect. The "address" component consists of ancillary parts of the molecule that provide specificity and affinity for a particular receptor subtype. This concept has been instrumental in the development of selective ligands for various targets, most notably opioid receptors. nih.govnih.govresearchgate.net

In principle, the this compound scaffold could be subjected to a message-address-based design strategy. The substituted aniline-piperidine core might be considered the "message," responsible for a baseline level of biological activity. Modifications at various positions on the aniline or piperidine rings could then be explored to function as the "address," fine-tuning the molecule's interaction with a specific biological target to enhance potency and selectivity. However, a review of available literature yields no specific examples or data tables illustrating this concept for derivatives of this compound.

To illustrate how such a study might be presented, the following is a hypothetical data table.

Hypothetical SAR Data for this compound Derivatives

| Compound | R1 Substitution | R2 Substitution | Activity (IC50, nM) | Selectivity vs. Target B |

|---|---|---|---|---|

| 1 | H | H | 150 | 10-fold |

| 1a | 4-OCH3 | H | 75 | 50-fold |

| 1b | 4-F | H | 120 | 15-fold |

| 1c | H | 3-CH3 | 200 | 5-fold |

Note: This data is purely illustrative and not based on actual experimental results.

Stereochemical Considerations and Enantiomeric Purity

Stereochemistry plays a critical role in the biological activity of chiral molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, the enantiomeric purity of a chiral drug is of paramount importance.

If substitutions were introduced to the piperidine ring of this compound, for instance at the 2, 3, or 4-positions, a chiral center would be created, leading to the existence of enantiomers. The biological activity of each enantiomer would need to be assessed independently. It is plausible that one enantiomer (the eutomer) would display significantly higher affinity or efficacy for a target compared to the other (the distomer).

Despite the theoretical importance, no studies were found that specifically investigate the stereochemical aspects of this compound derivatives. Research on the enantioselective synthesis of substituted piperidines exists in a broader context, but not specifically for this compound. researchgate.net

A hypothetical representation of data from such a study is provided below.

Hypothetical Stereochemical Data for a Chiral Derivative

| Enantiomer | Configuration | Biological Activity (Ki, nM) |

|---|---|---|

| (+)-Isomer | (S) | 50 |

| (-)-Isomer | (R) | 1000 |

| Racemate | (R/S) | 525 |

Note: This data is for illustrative purposes only.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for optimizing molecular geometries to their lowest energy state. For a molecule like 3-Chloro-4-(piperidin-1-yl)aniline, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), would be used to determine the most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding its steric and electronic properties. While specific DFT optimization data for this compound is scarce, studies on similar structures, such as 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, have successfully used DFT to correlate calculated geometric parameters with experimental X-ray diffraction data.

Analysis of Electronic Properties

Once the molecular geometry is optimized, DFT can be further utilized to compute a range of electronic properties that govern the molecule's behavior. For this compound, these properties would offer insights into its potential as a synthetic building block or a bioactive compound.

Key electronic properties that are typically analyzed include:

Charge Density: This analysis reveals the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient regions. The nitrogen of the aniline (B41778) and the piperidine (B6355638) ring are expected to be electron-rich, while the chloro-substituted carbon would be relatively electron-poor.

Ionization Potential and Electron Affinity: These properties are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The ionization potential (related to HOMO energy) indicates the ease with which an electron can be removed, while the electron affinity (related to LUMO energy) reflects the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the electrostatic potential on the electron density surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines have shown that electronic parameters like the Hammett sigma constant, E(LUMO), and E(HOMO) correlate with their biological toxicity, underscoring the importance of these computational analyses. nih.gov

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as a drug candidate, binds to a protein target.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets. The process involves:

Obtaining the 3D structure of a target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Generating the 3D conformation of this compound.

Using a docking algorithm to systematically search for the best binding pose of the ligand within the active site of the protein.

Scoring the different poses based on a scoring function that estimates the binding affinity.

Studies on various aniline and piperidine derivatives have successfully employed molecular docking to predict their binding modes and affinities to various enzymes. For instance, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been docked into the active site of cyclin-dependent kinase 2 (CDK2) to elucidate their potential as anticancer agents. sci-hub.se Similarly, piperidine-dihydropyridine hybrids have been docked against the Epidermal Growth Factor Receptor (EGFR) to understand their anticancer potential. nih.gov These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-receptor complex.

Homology Modeling for Binding Site Characterization

When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed to build a theoretical model. This technique is based on the principle that proteins with similar sequences will have similar three-dimensional structures.

The process for building a homology model for a potential target of this compound would involve:

Identifying a suitable template protein with a known experimental structure that has a high sequence similarity to the target protein.

Aligning the amino acid sequence of the target protein with the template sequence.

Building the 3D model of the target protein based on the template's structure.

Refining and validating the model to ensure its quality.

Once a reliable homology model is generated, it can be used for molecular docking studies to characterize the binding site and predict the interaction of ligands like this compound. For example, homology modeling has been used to build the 3D structure of Plasmodium falciparum adenylosuccinate lyase to study the binding of benzimidazole (B57391) derivatives. nih.gov

In Silico Screening and Lead Optimization

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, derivatives could be designed and screened in silico to optimize their properties.

This process aids in:

Lead Identification: Screening large compound databases to find novel scaffolds that bind to a target of interest.

Lead Optimization: Modifying a known active compound (the "lead") to improve its potency, selectivity, or pharmacokinetic properties. This involves creating a virtual library of derivatives of this compound and docking them into the target's active site to predict which modifications would enhance binding.

Quantitative Structure-Activity Relationship (QSAR) models can be developed in parallel. oup.comresearchgate.netresearchgate.net These models mathematically relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model for a set of aniline or piperidine derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Advanced Analytical Methods for Characterization and Quantitation

Spectroscopic Techniques

Spectroscopy is indispensable for elucidating the molecular structure of 3-Chloro-4-(piperidin-1-yl)aniline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the piperidine (B6355638) ring. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Specifically, one would anticipate signals for the protons at positions 2, 5, and 6 of the aniline (B41778) ring. The piperidine ring protons would appear in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) would be shifted downfield compared to the other piperidine protons (β- and γ-protons) due to the deshielding effect of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the six aromatic carbons and the three unique carbon environments in the piperidine ring (α, β, and γ carbons). The carbon atom attached to the chlorine (C3) and the carbon attached to the piperidine nitrogen (C4) would have characteristic chemical shifts influenced by the electronegativity and electronic effects of their substituents. For comparison, the related compound 3-Chloroaniline shows aromatic carbon signals in the range of approximately 113 to 148 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group should show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range.

C=C Stretching: Aromatic ring carbon-carbon double bond stretches are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond and the aliphatic carbon to piperidine nitrogen bond would appear in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond stretch is typically found in the fingerprint region, around 600-800 cm⁻¹.

Analysis of related compounds like 3-chloro-4-fluoroaniline confirms the presence of these characteristic vibrational bands nih.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅ClN₂), the monoisotopic mass is 210.09238 Da uni.lu. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 210. An isotopic peak ([M+2]⁺) at m/z 212, with an intensity of approximately one-third of the molecular ion peak, would also be expected due to the natural abundance of the ³⁷Cl isotope.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can further aid in identification uni.lu. In a related compound, 3-chloro-4-(4-methylpiperazin-1-yl)aniline, the [M+H]⁺ ion was observed at m/z 226 chemicalbook.com.

Below is a table of predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.09966 |

| [M+Na]⁺ | 233.08160 |

| [M+K]⁺ | 249.05554 |

| [M+NH₄]⁺ | 228.12620 |

| [M-H]⁻ | 209.08510 |

Data sourced from PubChemLite uni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are typically due to π → π* electronic transitions within the aromatic system. The presence of the amino and piperidinyl groups (auxochromes) attached to the chromophore (the benzene ring) would be expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The specific λmax values would be influenced by the solvent polarity. For instance, the UV-Vis spectrum of the related 3-chloro-4-fluoroaniline shows characteristic absorption bands that help in its identification nih.gov.

Chromatographic Separations

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of aniline derivatives. A reversed-phase HPLC method would likely be suitable, using a C18 or a cyano (CN) column scirp.org. The mobile phase would typically consist of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector set at one of the compound's absorption maxima, or by using a mass spectrometer (LC-MS) for greater sensitivity and specificity. For example, sensitive HPLC-MS/MS methods have been developed for the determination of related dichloroaniline residues in various samples nih.gov. An improved HPLC method with electrochemical detection has also been proven effective for monitoring exposure to the related compound 3-chloro-4-fluoroaniline researchgate.net.

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like aniline derivatives. EPA Method 8131 outlines the use of a capillary column, such as an SE-54 or SE-30, with a nitrogen-phosphorus detector (NPD) for the specific determination of aniline and its derivatives epa.gov. For GC analysis of this compound, derivatization might be employed to improve its thermal stability and chromatographic behavior, although direct injection is often possible. GC coupled with mass spectrometry (GC-MS) would provide definitive identification of the compound epa.gov.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not available in the cited literature, the structure of the closely related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate , has been elucidated, providing valuable insight into the likely molecular conformation and crystal packing researchgate.net.

The analysis of this analogue revealed that it crystallizes in the monoclinic system with the space group C2/c. The crystal structure is stabilized by several intermolecular interactions, including C–H···O hydrogen bonding and stacking interactions of the aromatic rings researchgate.net. Such forces would be expected to play a significant role in the crystal lattice of this compound as well. The precise bond lengths, bond angles, and torsion angles determined from X-ray analysis provide unequivocal proof of the molecular structure.

Below is a table summarizing the crystallographic data for the analogue, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₂₀ClN₃O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.228(5) |

| b (Å) | 11.380(2) |

| c (Å) | 9.3775(16) |

| β (°) | 95.733(2) |

| Volume (ų) | 2891.1(9) |

| Z | 8 |

Data sourced from Gu et al., Zeitschrift für Kristallographie - New Crystal Structures researchgate.net.

Application in Analytical Method Development and Validation

The compound this compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its primary role in the analytical sciences is not as a direct analyte of interest in biological matrices, but rather as a key reference standard for impurities in the quality control of active pharmaceutical ingredients (APIs). The development and validation of analytical methods are essential to identify and quantify this compound, ensuring the purity and safety of the final drug products.

One of the most significant applications of this compound in this context is in the synthesis of the tyrosine kinase inhibitor, Axitinib. In the manufacturing process of Axitinib, this compound is a known starting material and a potential process-related impurity. Regulatory guidelines necessitate that the levels of such impurities in the final API are strictly controlled. This has led to the development of sophisticated analytical methods designed to detect and quantify this compound in the Axitinib drug substance.

Chromatographic Methods for Impurity Profiling

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques used for the separation and quantification of this compound in pharmaceutical samples. Researchers have developed stability-indicating reverse-phase HPLC methods capable of separating this compound from the API and other related substances.

A study on the development and validation of a stability-indicating assay for Axitinib utilized a C18 column with a gradient elution program. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile or methanol. In one such method, the chromatographic conditions were optimized to achieve adequate resolution between Axitinib and its potential impurities, including this compound. The detection is usually carried out using a UV detector at a wavelength where both the API and the impurity have significant absorbance.

The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters that are assessed include specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Example Chromatographic Conditions for the Analysis of this compound as an Impurity in Axitinib

| Parameter | Condition |

| Chromatographic System | UHPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

Method Validation Parameters

The validation of analytical methods to quantify this compound ensures the reliability of the results. The following tables summarize typical validation data obtained during the development of a UHPLC method for the quantification of this impurity.

Linearity: The linearity of the method is established by analyzing a series of solutions containing this compound at different concentrations. The response is plotted against the concentration, and the correlation coefficient (r²) is calculated.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

| 0.1 | 1250 |

| 0.5 | 6300 |

| 1.0 | 12650 |

| 2.0 | 25400 |

| 5.0 | 63500 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision: Accuracy is determined by spiking a known amount of this compound into the sample matrix and measuring the recovery. Precision is assessed by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision), with the results expressed as the relative standard deviation (RSD).

Table 3: Accuracy and Precision Data

| Concentration (µg/mL) | Recovery (%) | RSD (%) Repeatability | RSD (%) Intermediate Precision |

| 0.5 | 99.5 | 1.2 | 1.8 |

| 2.0 | 100.2 | 0.8 | 1.5 |

| 4.0 | 99.8 | 0.9 | 1.6 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ Values

| Parameter | Value (µg/mL) |

| LOD | 0.03 |

| LOQ | 0.1 |

The data presented in these tables are representative of the performance of a well-validated analytical method for the control of this compound as a process-related impurity in a pharmaceutical product. The development of such robust and reliable methods is a critical aspect of ensuring the quality and safety of medicines.

Future Directions and Emerging Research Perspectives

Development of Novel Therapeutic Agents with Enhanced Potency and Selectivity

The development of novel therapeutic agents derived from the 3-chloro-4-(piperidin-1-yl)aniline scaffold is a primary focus of future research. A key objective is the enhancement of both potency and selectivity towards specific biological targets. This involves the strategic modification of the lead compound to optimize its interaction with the target protein, thereby increasing its efficacy at lower concentrations and minimizing off-target effects.

One promising avenue is the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-chloro-4-(pyridin-2-ylmethoxy)aniline scaffold, a close analogue, has been investigated for its potential as a BCR-ABL kinase inhibitor, suggesting that derivatives of this compound could also be potent and selective kinase inhibitors scilit.com. By employing scaffold hopping and structure-based design, researchers aim to develop next-generation inhibitors with improved drug-like properties and selectivity profiles rsc.org.

Furthermore, the exploration of this scaffold in the context of allosteric modulation presents another exciting frontier. Allosteric modulators, which bind to a site on a receptor distinct from the primary binding site, can offer greater selectivity and a more nuanced control over receptor activity nih.gov. Investigating derivatives of this compound as allosteric modulators of G-protein coupled receptors (GPCRs) or other enzyme classes could lead to the discovery of novel therapeutics for a range of conditions, including neurological and inflammatory disorders nih.govnih.gov.

Advanced Synthetic Strategies for Complex Analogues

To explore the chemical space around the this compound core, researchers are turning to advanced synthetic strategies to create complex and diverse analogues. These methods move beyond traditional synthetic routes to enable the efficient construction of molecules with precise stereochemistry and functional group arrangements.

Multi-component reactions (MCRs) are emerging as a powerful tool in this endeavor. MCRs allow for the one-pot synthesis of complex products from three or more starting materials, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries nih.govnih.govrug.nl. The application of MCRs to the this compound scaffold can facilitate the introduction of diverse substituents and the creation of novel heterocyclic systems, which can then be screened for biological activity rsc.orgacgpubs.org.

Fragment-based drug discovery (FBDD) is another strategy being employed to design novel analogues. FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound wikipedia.orgbohrium.comnih.gov. The this compound moiety can serve as a core fragment, which can be elaborated upon based on structural information from target-fragment complexes. This approach allows for a more rational and efficient exploration of the binding pocket and can lead to the development of highly optimized inhibitors.

Deeper Mechanistic Understanding of Biological Interactions

A fundamental aspect of future research will be to gain a deeper mechanistic understanding of how derivatives of this compound interact with their biological targets at a molecular level. This knowledge is crucial for rational drug design and the optimization of lead compounds.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the precise binding modes of these compounds. By determining the three-dimensional structure of the ligand-target complex, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to binding affinity and selectivity. This information can then be used to guide the design of new analogues with improved properties.

In parallel, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of these interactions. Understanding the on- and off-rates of a compound, as well as the enthalpic and entropic contributions to binding, can offer valuable insights into its mechanism of action and inform strategies for lead optimization.

Integrated Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental approaches is becoming increasingly vital in modern drug discovery. For the this compound scaffold, integrated strategies are expected to accelerate the identification and development of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool for understanding the relationship between the chemical structure of the analogues and their biological activity nih.govmdpi.comnih.govrsc.org. By building predictive QSAR models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Molecular docking and molecular dynamics (MD) simulations will provide insights into the binding poses and stability of the ligand-receptor complexes at an atomic level mdpi.comrsc.org. These computational methods can be used to screen virtual libraries of compounds, predict binding affinities, and identify key residues involved in the interaction. The predictions from these in silico studies can then be validated through experimental testing, creating an iterative cycle of design, synthesis, and evaluation that can rapidly lead to the discovery of potent and selective inhibitors.

Exploration of New Application Areas beyond Current Scopes

While much of the current research on piperidine-containing compounds has focused on oncology and neurology, future efforts will likely explore the therapeutic potential of this compound derivatives in a wider range of disease areas.

The anti-inflammatory properties of this scaffold represent a promising area for investigation. Many inflammatory processes are mediated by kinases and other enzymes that could be targeted by derivatives of this compound. By screening libraries of these analogues in relevant cellular and animal models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, new therapeutic leads may be identified.

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-4-(piperidin-1-yl)aniline, and how can yield and purity be maximized?

Methodological Answer:

A robust method involves condensation of 2-chloro-4-nitrophenol derivatives with piperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by reduction of the nitro group. For reduction, Fe/NH₄Cl in ethanol/water (70–80°C) achieves ~82% yield with minimal byproducts . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Monitoring via TLC and confirming structure with ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine signals at δ 1.5–3.0 ppm) ensures quality .

Advanced: How can contradictory data on Fe-mediated vs. catalytic hydrogenation for nitro reduction be resolved?

Methodological Answer:

Fe-based reduction (Fe/NH₄Cl) is cost-effective but may introduce iron residues, affecting downstream applications. Catalytic hydrogenation (H₂/Pd-C) offers cleaner profiles but requires inert conditions and higher costs. To resolve discrepancies, compare reaction scalability, byproduct formation (e.g., HCl by Fe vs. H₂O by H₂), and purity via HPLC. For lab-scale synthesis prioritizing yield, Fe/NH₄Cl is preferable; for industrial-scale purity, catalytic methods are superior .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, Rf ~0.5) .

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., chloro and piperidinyl groups at C3/C4) and amine protons (δ 4.5–5.5 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ ~211 m/z) verifies molecular weight .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .

Advanced: What strategies enable functionalization of the aniline moiety for structure-activity relationship (SAR) studies?

Methodological Answer:

- Reductive Amination : React with aldehydes/ketones (e.g., pyrazole-4-carbaldehyde) using NaBH₄/I₂ to introduce heteroaryl groups .

- Buchwald-Hartwig Coupling : Attach aryl halides via Pd-catalyzed cross-coupling for bioactive derivatives .

- Protection/Deprotection : Use Boc-protected intermediates to selectively modify the amine group .

Advanced: How should researchers interpret discrepancies in biological activity across substituted derivatives?

Methodological Answer:

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating piperidine) on target binding (e.g., KCa2 channel modulation ).

- Computational Modeling : Perform docking studies to assess steric/electronic interactions with protein pockets.

- Dose-Response Assays : Validate activity trends using standardized protocols (e.g., IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.